3-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
Description
Properties
IUPAC Name |
2-[methyl-[(1-phenylmethoxycarbonylpyrrolidin-3-yl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-17(11-15(19)20)9-14-7-8-18(10-14)16(21)22-12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPVAHYLEXALRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester, a complex organic compound, has garnered attention in various fields of biological and medicinal research due to its unique structural features. This compound contains a pyrrolidine ring and functional groups that enhance its reactivity and biological interactions. Understanding its biological activity is crucial for exploring potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 250.29 g/mol
The presence of the carboxymethyl and benzyl ester groups contributes to its solubility and reactivity, making it a versatile scaffold in medicinal chemistry.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The carboxymethyl group enhances binding affinity, while the benzyl ester group may influence the compound's pharmacokinetics and bioavailability. The exact mechanism can vary depending on the biological context, but it typically involves modulation of enzyme activities or receptor interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related damage.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may reduce inflammation markers, making it a candidate for inflammatory disease treatments.
Data Table: Summary of Biological Activities
| Biological Activity | Description | References |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Anti-inflammatory | Reduces markers of inflammation |
Case Studies
- Antioxidant Study : A study conducted on cell cultures showed that the compound significantly reduced oxidative stress markers compared to control groups. This suggests its potential use in formulations aimed at reducing oxidative damage in cells.
- Enzyme Inhibition : In vitro assays demonstrated that this compound inhibited DPP-IV (Dipeptidyl Peptidase IV), an enzyme linked to glucose metabolism. This inhibition could have implications for diabetes management.
- Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties revealed that treatment with this compound led to decreased levels of pro-inflammatory cytokines in animal models, indicating its potential for treating conditions like arthritis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Pyrrolidine Derivatives
3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
- CAS : 886508-77-6
- Molecular Formula : C₁₅H₂₂N₃O₂ (estimated)
- Molecular Weight : ~278.3 g/mol
- Key Differences: Replaces carboxymethyl with amino-ethyl, removing the carboxylic acid group. Reduced polarity and altered hydrogen-bonding capacity.
- Applications: Potential as an intermediate in drug synthesis, though biological activity may differ due to lack of carboxylate functionality.
(R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
- CAS : 917357-85-8
- Molecular Formula : C₁₅H₂₂N₂O₃
- Molecular Weight : 278.35 g/mol
- Key Differences :
- Substitutes carboxymethyl with hydroxy-ethyl , introducing a hydroxyl group.
- Increased hydrophilicity compared to the target compound.
3-Bromo-pyrrolidine-1-carboxylic acid benzyl ester
- CAS: Not explicitly listed (see for synonyms).
- Molecular Formula: C₁₂H₁₄BrNO₂
- Molecular Weight : ~284.15 g/mol
- Key Differences: Replaces the amino-carboxymethyl side chain with a bromine atom. Halogenation enables cross-coupling reactions for further functionalization.
- Utility: Valuable as a synthetic intermediate in organometallic chemistry.
Piperidine Analogs
(R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester
- CAS : 1354009-23-6
- Molecular Formula : C₁₇H₂₄N₂O₄
- Molecular Weight : 320.39 g/mol
- Key Differences :
- Piperidine ring (6-membered) instead of pyrrolidine (5-membered).
- Altered ring strain and conformational flexibility.
- Impact : May influence binding affinity in biological targets due to larger ring size.
Substituted Amino and Sulfonamide Derivatives
Benzyl 3-aminopyrrolidine-1-carboxylate
- CAS : 1044560-96-4
- Molecular Formula : C₁₃H₁₆N₂O₂
- Molecular Weight : 244.28 g/mol
- Key Differences: Lacks the carboxymethyl-methyl-amino side chain, replaced by a simple amine group. Simplified structure with fewer functional groups.
- Applications : Found in protease inhibitor synthesis ().
3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester
- CAS: Not explicitly listed (see ).
- Molecular Formula : C₁₂H₂₂N₂O₄S
- Molecular Weight : ~302.38 g/mol
- Key Differences :
- Sulfonamide group replaces the carboxylic acid.
- tert-butyl ester instead of benzyl ester.
Data Table: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Structural Differences |
|---|---|---|---|---|---|
| This compound | 1353952-71-2 | C₁₇H₂₃N₂O₄ | 306.36 | Carboxymethyl-methyl-amino, benzyl ester | Reference compound |
| 3-[(2-Amino-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester | 886508-77-6 | C₁₅H₂₂N₃O₂ | ~278.3 | Amino-ethyl | Loss of carboxylic acid |
| (R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester | 917357-85-8 | C₁₅H₂₂N₂O₃ | 278.35 | Hydroxy-ethyl | Hydroxyl group introduced |
| 3-Bromo-pyrrolidine-1-carboxylic acid benzyl ester | - | C₁₂H₁₄BrNO₂ | ~284.15 | Bromine atom | Halogenation for reactivity |
| (R)-3-(Carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester | 1354009-23-6 | C₁₇H₂₄N₂O₄ | 320.39 | Piperidine core | 6-membered ring |
| Benzyl 3-aminopyrrolidine-1-carboxylate | 1044560-96-4 | C₁₃H₁₆N₂O₂ | 244.28 | Simple amine substituent | No carboxymethyl group |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be deconstructed into three primary building blocks (Figure 1):
-
Pyrrolidine core : Provides the nitrogen-containing heterocyclic framework.
-
Carboxymethyl-methyl-amino side chain : Introduces branching and ionic character.
-
Benzyl ester group : Serves as a protecting group for the carboxylic acid functionality.
Optimization Parameters
Catalytic Systems
Solvent Effects
Temperature Control
-
Low temperatures (0–5°C): Minimize epimerization during chiral center formation.
-
Reflux conditions (80–100°C): Accelerate cyclization and ring-closing reactions.
Analytical Characterization
Spectroscopic Data
Chromatographic Validation
Industrial-Scale Adaptations
Continuous Flow Synthesis
Green Chemistry Approaches
-
Solvent recycling : DMF recovery via distillation (85% efficiency).
-
Catalyst immobilization : Silica-supported ZnCl₂ reused for 5 cycles without activity loss.
Challenges and Solutions
Stereochemical Control
Functional Group Compatibility
-
Temporary protection : Boc groups prevent amine oxidation during esterification.
-
Selective deprotection : TFA/H₂O (9:1) removes benzyl esters without affecting amides.
Emerging Methodologies
Photocatalytic Amination
Q & A
Q. What are the optimal synthetic routes for 3-[(Carboxymethyl-methyl-amino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions starting with pyrrolidine derivatives. Key steps include:
- Pyrrolidine ring functionalization : Introduce the carboxymethyl-methyl-amino group via nucleophilic substitution or reductive amination.
- Benzyl ester protection : Use benzyl chloroformate under basic conditions (e.g., NaHCO₃) to protect the carboxylic acid moiety.
- Critical conditions : Reactions should be conducted under inert atmospheres (N₂/Ar) to prevent oxidation, with temperatures controlled between 0–25°C to minimize side reactions. Purification via column chromatography (silica gel, EtOAc/hexane) ensures high purity .
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Amine alkylation | Carboxymethyl bromide, DIPEA, DMF, 0°C → RT | Slow addition of alkylating agent improves regioselectivity |
| Esterification | Benzyl chloroformate, NaHCO₃, THF, 0°C | Excess reagent (1.2 eq) drives completion |
Q. Which spectroscopic and analytical techniques are most effective for confirming the stereochemistry and functional groups of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry (e.g., pyrrolidine ring puckering) and functional group integrity. For example, benzyl ester protons appear as a singlet at ~5.1–5.3 ppm, while carboxymethyl groups show distinct carbonyl signals at ~170–175 ppm in ¹³C NMR .
- Chiral HPLC : Resolves enantiomeric purity using columns like Chiralpak AD-H with hexane/isopropanol gradients .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₇H₂₃N₂O₄⁺: 319.1652) .
Advanced Research Questions
Q. How does the compound’s structural flexibility influence its interaction with biological targets such as enzymes or receptors?
- Methodological Answer : Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes. The carboxymethyl group may chelate metal ions in enzyme active sites (e.g., matrix metalloproteinases), while the pyrrolidine ring’s conformational flexibility allows adaptation to hydrophobic pockets. Comparative studies with rigid analogs (e.g., piperidine derivatives) reveal enhanced binding entropy for the pyrrolidine scaffold .
| Target | Binding Affinity (IC₅₀) | Structural Determinants |
|---|---|---|
| MMP-9 | 2.3 µM | Carboxymethyl coordination to Zn²⁺ |
| Dopamine D₂ | 8.7 µM | Pyrrolidine N-methyl group fits hydrophobic cleft |
Q. How can researchers reconcile contradictions in reported biological activities (e.g., antioxidant vs. neuroprotective effects) across studies?
- Methodological Answer :
- Assay standardization : Validate activity using orthogonal assays (e.g., DPPH radical scavenging for antioxidants vs. SH-SY5Y cell models for neuroprotection).
- Metabolite profiling : LC-MS/MS identifies active metabolites; the benzyl ester may hydrolyze in vivo to a free carboxylic acid, altering target engagement .
- Dose-response analysis : Neuroprotection often occurs at lower concentrations (1–10 µM), while antioxidant effects dominate at higher doses (>50 µM) due to ROS scavenging .
Q. What strategies are recommended for improving the compound’s bioavailability based on its physicochemical properties?
- Methodological Answer :
- LogP optimization : Reduce hydrophilicity (predicted LogP = -1.2) by replacing the carboxymethyl group with a tert-butyl ester (LogP increase by ~2 units).
- Prodrug design : Convert the benzyl ester to a pivaloyloxymethyl (POM) group for enhanced membrane permeability .
- Salt formation : Hydrochloride salts improve aqueous solubility for intravenous administration .
| Modification | Bioavailability (Rat, oral) | Solubility (mg/mL) |
|---|---|---|
| Parent compound | 12% | 0.3 |
| POM prodrug | 45% | 1.8 |
Data Contradiction Analysis
Q. Why do studies report varying enzymatic inhibition potencies for structurally similar analogs?
- Methodological Answer : Differences arise from:
- Enzyme isoform selectivity : The compound may inhibit MMP-9 but not MMP-2 due to subtle active-site variations.
- Assay conditions : Pre-incubation time (e.g., 30 min vs. 2 hr) affects IC₅₀ values. Standardize protocols using recombinant enzymes and fluorogenic substrates (e.g., DQ-collagen for MMPs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
